molecular formula C24H23N3O4 B2973141 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-imidazole-4-carboxylic acid CAS No. 2172537-48-1

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-imidazole-4-carboxylic acid

Cat. No. B2973141
CAS RN: 2172537-48-1
M. Wt: 417.465
InChI Key: QZJMQAPRISNIEJ-UHFFFAOYSA-N
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Description

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-imidazole-4-carboxylic acid is a useful research compound. Its molecular formula is C24H23N3O4 and its molecular weight is 417.465. The purity is usually 95%.
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Scientific Research Applications

  • Mixed Ligand Concept in Radiochemistry : A study by Mundwiler et al. (2004) explored mixed ligand fac-tricarbonyl complexes for labeling bioactive molecules. These complexes, involving imidazole and carboxylic acid ligands, can influence the physico-chemical properties of conjugates, showing potential in radiochemical applications (Mundwiler et al., 2004).

  • Antimicrobial Activity : Patel et al. (2011) synthesized pyridine derivatives, including carboxylic acids, for antimicrobial testing. They found variable and modest activity against bacteria and fungi, highlighting the compound's potential in antimicrobial research (Patel et al., 2011).

  • Fluorescence Labeling in Cellulosic Materials : A novel method developed by Roehrling et al. (2002) used fluorescence labeling with carboxylic acid derivatives for determining carbonyl groups in cellulosic materials. This method can accurately profile carbonyl contents, relevant in material sciences (Roehrling et al., 2002).

  • Oxidative Coupling in Organic Chemistry : Shimizu et al. (2009) described the oxidative coupling of benzoic acids with alkynes, catalyzed by rhodium/copper. This process leads to compounds with potential in organic synthesis and fluorescence applications (Shimizu et al., 2009).

  • Electrolytic Coloring in Materials Science : Research by Moshohoritou et al. (1994) used carboxylic acid derivatives as additives in electrolytic coloring of anodized aluminum, affecting the throwing power and oxidation resistance. This highlights the compound's relevance in surface finishing techniques (Moshohoritou et al., 1994).

  • Oxidation of Alcohols and Synthesis of Heterocyclic Systems : A study by Nair (2020) on 2-Iodoxybenzoic acid (IBX) discusses its use for alcohol oxidation to carbonyl compounds and the synthesis of heterocyclic systems, showing the relevance of carboxylic acid derivatives in organic synthesis (Nair, 2020).

  • Enzyme-Activated Surfactants for Nanotube Dispersion : Cousins et al. (2009) utilized N-Fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes. These surfactants create homogeneous aqueous nanotube dispersions, indicating potential in nanotechnology applications (Cousins et al., 2009).

Mechanism of Action

Mode of Action

Without knowledge of the compound’s specific targets, it’s challenging to describe its mode of action. Based on its structure, it’s likely that the compound binds to its target(s) and induces a conformational change, altering the target’s activity .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Once the compound’s targets are identified, it will be possible to determine which biochemical pathways are affected .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or how much of the compound is able to reach its target after administration .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Once the compound’s targets and mode of action are identified, it will be possible to determine these effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without more information about the compound’s targets and mode of action, it’s difficult to predict how these factors might affect the compound .

properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1H-imidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4/c28-23(29)21-13-25-22(26-21)15-9-11-27(12-10-15)24(30)31-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,13,15,20H,9-12,14H2,(H,25,26)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJMQAPRISNIEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC=C(N2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2172537-48-1
Record name 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-imidazole-4-carboxylic acid
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